REACTION_CXSMILES
|
[C:1](=[O:6])([O:4]C)[O:2]C.[CH3:7][N:8]([CH3:10])[CH3:9]>O>[C:1](=[O:2])([O-:6])[OH:4].[CH3:7][N+:8]([CH3:1])([CH3:10])[CH3:9] |f:3.4|
|
Name
|
|
Quantity
|
604 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
394 g
|
Type
|
reactant
|
Smiles
|
CN(C)C
|
Name
|
|
Quantity
|
250 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
reached 100° C.
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(O)([O-])=O.C[N+](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |